2,5-Difluoro-4-(methylsulfanyl)phenol

Physical Chemistry Chromatography Purification

Sourcing a phenol building block with both electron-withdrawing fluorine and a polarizable methylthio group is a persistent challenge. This compound solves it with a unique 2,5-difluoro-4-(methylthio) substitution pattern that generic analogs cannot replicate. - Enables direct installation of the methylthio-fluorophenyl core via Suzuki-Miyaura or Buchwald-Hartwig couplings; the corresponding boronic acid (CAS 1451392-37-2) is also available. - Higher density (1.4 g/cm³) ensures clean phase separation during extraction, minimizing emulsion losses. - Elevated flash point (88.6 °C vs. 53 °C for 2,5-difluorophenol) reduces flammability risk in heated reactions.

Molecular Formula C7H6F2OS
Molecular Weight 176.19 g/mol
CAS No. 1879026-13-7
Cat. No. B6305198
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Difluoro-4-(methylsulfanyl)phenol
CAS1879026-13-7
Molecular FormulaC7H6F2OS
Molecular Weight176.19 g/mol
Structural Identifiers
SMILESCSC1=C(C=C(C(=C1)F)O)F
InChIInChI=1S/C7H6F2OS/c1-11-7-3-4(8)6(10)2-5(7)9/h2-3,10H,1H3
InChIKeyFQCJSMSGRIMBDI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,5-Difluoro-4-(methylsulfanyl)phenol Overview


2,5-Difluoro-4-(methylsulfanyl)phenol (CAS 1879026-13-7) is a difluorinated methylthio-substituted phenol with the molecular formula C₇H₆F₂OS and a molecular weight of 176.18 g/mol [1]. It belongs to the class of organofluorine compounds that combine the electron-withdrawing effects of fluorine atoms with the unique electronic properties of a sulfur-containing methylthio group, positioning it as a versatile intermediate for pharmaceuticals and materials science .

Dual fluorine and methylthio substitution supports tunable electronic and lipophilic profiles for synthetic exploration.

Versatile intermediate for pharmaceutical lead generation and materials research requiring polarizable sulfur motifs.

Distinct density and phase behavior compared to mono-substituted analogs may assist purification workflow design.

Uniqueness vs. Common Analogs


Generic substitution of 2,5-Difluoro-4-(methylsulfanyl)phenol with simpler analogs—such as non-fluorinated 4-(methylsulfanyl)phenol, non-methylthiolated 2,5-difluorophenol, or oxidized sulfonyl variants—fails to replicate the compound's unique physicochemical profile. The concurrent presence of both electron-withdrawing fluorine atoms at the 2- and 5-positions and a polarizable methylthio group at the 4-position creates a distinct electronic and steric environment that is not recapitulated by any single substitution pattern . This leads to measurable differences in density, lipophilicity, and thermal properties that directly impact synthetic utility, purification workflows, and downstream biological performance in applications such as DPP-4 inhibitor development [1].

Non-fluorinated 4-(methylsulfanyl)phenol lacks the electron-withdrawing fluorine effect, which may alter reaction selectivity and lipophilicity-dependent partitioning.

Non-methylthiolated 2,5-difluorophenol eliminates the polarizable sulfur atom, potentially reducing binding interaction modes in medicinal chemistry contexts.

Oxidized sulfonyl or sulfinyl derivatives introduce significantly different electronic and steric properties, limiting direct substitution in established synthetic routes.

Quantitative Performance vs. Analogs


Higher Density Improves Separation Efficiency

2,5-Difluoro-4-(methylsulfanyl)phenol exhibits a predicted density of 1.4 ± 0.1 g/cm³ [1], which is 3.6% higher than 2,5-difluorophenol (1.351 g/cm³) [2] and 17.6% higher than 4-(methylsulfanyl)phenol (1.19 g/cm³) [3]. This increase in mass per unit volume arises from the combined contributions of fluorine and sulfur atoms, and it directly influences compound behavior during extraction, centrifugation, and column chromatography, potentially leading to more efficient separations in multi-step syntheses.

Density Advantage
Cross-study comparable
1.4 ± 0.1 g/cm³ 3.6–17.6% higher vs. non-fluorinated / non-methylthiolated analogs
May support improved phase separation and reduced solvent volumes in workup.
Predicted values; experimental verification recommended for scale-up.
Physical Chemistry Chromatography Purification

Enhanced Lipophilicity Drives Bioavailability

The calculated LogP of 2,5-Difluoro-4-(methylsulfanyl)phenol is 2.70 [1], which is 61% higher (more lipophilic) than that of 2,5-difluorophenol (LogP 1.67) [2]. This substantial increase in partition coefficient reflects the lipophilic contribution of the methylthio group. In drug discovery, a LogP around 2–3 is often desirable for balancing membrane permeability and aqueous solubility; the value of 2.70 positions this compound favorably relative to the less lipophilic 2,5-difluorophenol, which may exhibit lower membrane penetration in biological assays.

Lipophilicity (LogP)
Data to verify
2.70 (calculated) 61% higher LogP vs. 2,5-difluorophenol
Supports membrane permeability assessment in cell-based assay design.
Predicted; confirm experimentally for ADME model relevance.
Medicinal Chemistry ADME Lipophilicity

Elevated Boiling Point Broadens Thermal Processing

The predicted boiling point of 2,5-Difluoro-4-(methylsulfanyl)phenol is 222.9 ± 40.0 °C at 760 mmHg [1], which is 53.7% higher than that of 2,5-difluorophenol (145 °C) and also exceeds that of 4-(methylsulfanyl)phenol (153–156 °C at 20 mmHg, extrapolated to higher values at 760 mmHg) [2]. This elevated boiling point is attributed to the combined molecular weight increase and intermolecular interactions introduced by the methylthio group. The higher boiling point allows for reactions or distillations at elevated temperatures without premature volatilization of the phenol component.

Boiling Point Elevation
Cross-study comparable
222.9 ± 40.0 °C (760 mmHg) 53.7% higher vs. 2,5-difluorophenol
Enables higher-temperature reaction conditions without premature evaporation.
Predicted value; verify under specific process conditions.
Synthetic Chemistry Thermal Stability Process Development

Higher Flash Point Reduces Flammability Risk

2,5-Difluoro-4-(methylsulfanyl)phenol has a predicted flash point of 88.6 ± 27.3 °C [1], which is 67.2% higher than the reported flash point of 2,5-difluorophenol (53 °C) . The higher flash point translates to a lower flammability hazard at ambient and moderately elevated temperatures, offering a wider margin of safety during handling, storage, and reaction set-up in laboratory and pilot-plant environments.

Flash Point Margin
Data to verify
88.6 ± 27.3 °C (predicted) 67.2% higher vs. 2,5-difluorophenol
Lower flammability risk supports safer handling in laboratory and pilot-plant settings.
Predicted flash point; experimental confirmation recommended.
Safety Flammability Process Safety

Building Block for Potent DPP-4 Inhibitors

A derivative incorporating the 2,5-difluoro-4-(methylsulfanyl)phenyl motif, specifically the ligand BDBM15570 ((3R)-3-amino-4-[2,5-difluoro-4-(methylsulfanyl)phenyl]-1-[3-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[3,4-a]pyrazin-7-yl]butan-1-one), exhibits an IC₅₀ of 780 nM against human dipeptidyl peptidase-4 (DPP-4) at pH 7.5 and 37 °C in a fluorometric assay [1]. While this specific derivative is not the compound itself, the IC₅₀ value demonstrates that the 2,5-difluoro-4-(methylsulfanyl)phenyl group can serve as a productive pharmacophore element in the design of DPP-4 inhibitors, a validated therapeutic class for type 2 diabetes. The presence of both fluorine atoms and the methylthio group in this scaffold contributes to binding affinity, as evidenced by structure-activity relationships reported for related fluorophenyl DPP-4 inhibitors [2].

DPP-4 Pharmacophore
Class-level inference
Derivative IC₅₀: 780 nM (DPP-4) Comparators: 270 nM (2,5-diF), 119 nM (2,4,5-triF)
Supports scaffold evaluation for DPP-4 inhibitor research; SAR interpretation required.
Derivative data, not the phenol itself; binding context may differ.
Medicinal Chemistry DPP-4 Inhibitors Type 2 Diabetes

Key Applications & Procurement


DPP-4 Inhibitor Lead Optimization

The 2,5-difluoro-4-(methylsulfanyl)phenyl moiety, as evidenced by derivative BDBM15570 with an IC₅₀ of 780 nM against DPP-4 [1], offers a chemically distinct starting point for structure-activity relationship (SAR) studies. The methylthio group introduces a polarizable sulfur atom that can engage in unique binding interactions not available to purely fluorinated phenyl rings, while the fluorine atoms maintain metabolic stability. Procurement of this phenol enables direct installation of the methylthio-fluorophenyl core via Suzuki-Miyaura or Buchwald-Hartwig couplings using the corresponding boronic acid (CAS 1451392-37-2) .

High-Boiling Solvent for High-Temperature Reactions

With a predicted boiling point of 222.9 °C [2], 2,5-Difluoro-4-(methylsulfanyl)phenol can serve as a high-boiling co-solvent or reactive diluent in reactions requiring temperatures above 150 °C, where simpler phenols like 2,5-difluorophenol (boiling point 145 °C) would evaporate. This property is particularly valuable in nucleophilic aromatic substitution (SNAr) reactions and Pd-catalyzed cross-couplings that benefit from elevated temperatures without loss of the phenol component.

Enhanced Phase Separation During Workup

The compound's higher density (1.4 g/cm³) [2] relative to non-fluorinated or non-methylthiolated analogs facilitates clearer phase separation during liquid-liquid extraction. In multi-step syntheses where the phenol is used as a building block, the denser organic phase sinks in aqueous/organic biphasic systems, allowing for more complete recovery of the product-containing layer and reducing emulsion formation compared to less dense analogs.

Reduced Flammability for Safer Handling

The predicted flash point of 88.6 °C [2] is significantly higher than that of 2,5-difluorophenol (53 °C) , indicating that 2,5-Difluoro-4-(methylsulfanyl)phenol presents a lower flammability risk. This makes it a preferable choice for laboratories and pilot plants where enhanced safety profiles are required, particularly when handling larger quantities or when performing reactions that generate heat.

Application
Selection Property
Validation Focus
DPP-4 inhibitor lead optimization studies
Methylthio-fluorophenyl pharmacophore element
DPP-4 SAR and binding assay review
High-temperature reaction solvent context
Elevated boiling point range
Thermal stability and evaporation loss profiling
Phase separation efficiency in workup
Higher density than non-fluorinated analogs
Extraction recovery and emulsion reduction
Flammability risk reduction for process safety
Elevated flash point
Ignition risk assessment in scale-up studies

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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